1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is a chemical compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride typically involves multiple steps. One common method starts with the fluorination of a pyridine derivative, followed by the introduction of a trifluoromethyl group. The final step involves the conversion of the intermediate to the methanamine hydrochloride form. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the development of bioactive compounds for studying biological processes.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 3-fluoro-2-(trifluoromethyl)pyridine
- 2-fluoro-4-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness: 1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, such as drug design and material science .
Properties
CAS No. |
1446407-50-6 |
---|---|
Molecular Formula |
C7H7ClF4N2 |
Molecular Weight |
230.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.